
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxybenzyl group adds to its versatility in synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the protected amine with 2-methoxybenzyl chloride in the presence of a base.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety. This can be achieved through various methods, including oxidation of the corresponding alcohol or hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids and reduction to form alcohols or amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotection: Yields the free amine.
Substitution: Yields various substituted derivatives.
Oxidation: Yields ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
科学的研究の応用
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays and diagnostic applications.
Material Science: Incorporated into the design of novel materials with specific functional properties.
作用機序
The mechanism of action of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid depends on its specific application In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions
類似化合物との比較
Similar Compounds
Boc-(s)-3-amino-2-(2-hydroxybenzyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Boc-(s)-3-amino-2-(2-chlorobenzyl)propanoic acid: Contains a chloro group instead of a methoxy group.
Boc-(s)-3-amino-2-(2-nitrobenzyl)propanoic acid: Contains a nitro group instead of a methoxy group.
Uniqueness
Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxybenzyl group, which provides specific reactivity and stability characteristics. The methoxy group can influence the electronic properties of the benzyl moiety, affecting its reactivity in various chemical reactions.
特性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC名 |
(2S)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChIキー |
WZPMAEBPCWOYJK-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


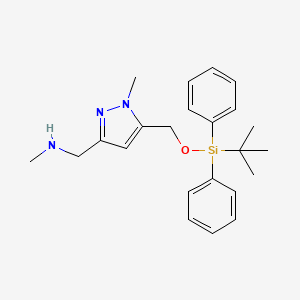




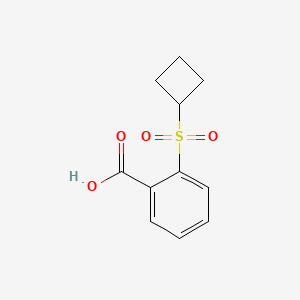
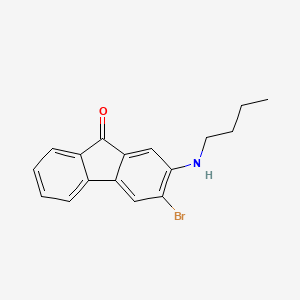
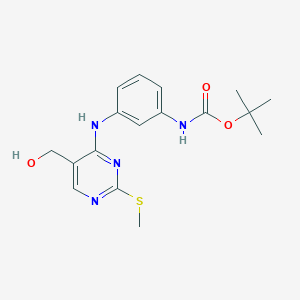
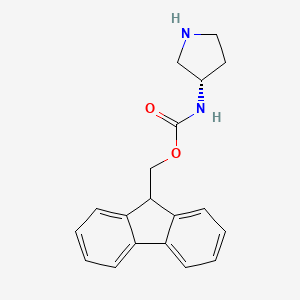

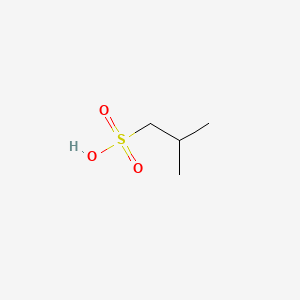

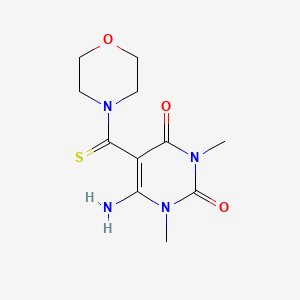
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
